Thorectandrol E
Beschreibung
. These compounds are structurally defined by their 25-carbon terpenoid backbone, characterized via NMR spectroscopy and circular dichroism (CD) to establish relative and absolute stereochemistry, respectively. Both Thorectandrols A and B exhibit cytotoxic activity against melanoma (MALME-3M) and breast cancer (MCF-7) cell lines at concentrations of 30–40 µg/mL . Given the naming convention, Thorectandrol E is likely a structurally analogous sesterterpene within the same family, though its specific data (e.g., isolation, structure, or bioactivity) are absent in the provided sources.
Eigenschaften
Molekularformel |
C25H38O4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
3-[(E,1S)-6-[(1S,2R,3R,4aS,8aS)-3-hydroxy-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-1-hydroxy-4-methylhex-3-enyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H38O4/c1-16(9-10-20(26)19-13-23(28)29-15-19)11-12-24(4)18(3)21(27)14-25(5)17(2)7-6-8-22(24)25/h9,13,18,20-22,26-27H,2,6-8,10-12,14-15H2,1,3-5H3/b16-9+/t18-,20-,21+,22-,24+,25+/m0/s1 |
InChI-Schlüssel |
YPTKOYKREVMBEA-RRKHDEDVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H](C3=CC(=O)OC3)O)/C)CCCC2=C)C)O |
Kanonische SMILES |
CC1C(CC2(C(C1(C)CCC(=CCC(C3=CC(=O)OC3)O)C)CCCC2=C)C)O |
Synonyme |
thorectandrol E |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following comparison focuses on Thorectandrols A and B and their structurally related compound palauolol , as detailed in the evidence.
Table 1: Comparative Analysis of Thorectandrols A, B, and Palauolol
Key Findings:
Structural Divergence: Thorectandrols A and B share a 25-carbon sesterterpene framework, while palauolol is a diterpene (20 carbons), implying differences in biosynthesis and functional group arrangement .
Taxonomic Specificity: Thorectandrols A/B are isolated from Thorectandra sp., whereas palauolol’s origin is less specified, indicating possible ecological or evolutionary divergence in terpenoid production among sponges .
Q & A
Q. What are the established protocols for synthesizing Thorectandrol E, and how can reproducibility be ensured across laboratories?
Methodological Answer: Synthesis protocols should include detailed steps for precursor selection, reaction conditions (temperature, catalysts, solvent systems), and purification techniques (e.g., column chromatography, HPLC). Reproducibility requires rigorous documentation of variables like reaction time, pH, and temperature gradients. Cross-validation via NMR and mass spectrometry is critical to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Thorectandrol E’s structural and stereochemical properties?
Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC) are essential for elucidating molecular structure. Circular dichroism (CD) spectroscopy can determine stereochemistry. Pairing these with HPLC-UV or LC-MS ensures purity assessment and quantitation .
Q. How should researchers conduct a systematic literature review to identify gaps in Thorectandrol E’s pharmacological or ecological roles?
Methodological Answer: Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "Thorectandrol E AND bioactivity"). Filter for peer-reviewed studies post-2015 to prioritize recent findings. Categorize results by biological targets (e.g., enzyme inhibition, cytotoxicity) and note understudied areas, such as ecological interactions or metabolomic pathways .
Advanced Research Questions
Q. How can contradictory data on Thorectandrol E’s bioactivity (e.g., varying IC₅₀ values across studies) be resolved methodologically?
Methodological Answer: Perform meta-analysis using standardized assays (e.g., consistent cell lines, incubation times) and control for variables like solvent effects (DMSO vs. ethanol). Validate results via dose-response curves and statistical tests (e.g., ANOVA with post-hoc Tukey). Cross-reference experimental conditions with published protocols to identify discrepancies in methodology .
Q. What computational strategies are recommended to model Thorectandrol E’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?
Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) for preliminary binding affinity predictions. Follow with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability and conformational changes over time. Validate in silico results with experimental binding assays (e.g., SPR, ITC) .
Q. How should researchers design experiments to investigate Thorectandrol E’s mechanism of action in complex biological systems (e.g., microbiome or multi-organ models)?
Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) to map pathway perturbations. Use organ-on-a-chip systems or 3D co-culture models to simulate physiological complexity. Include controls for off-target effects (e.g., CRISPR knockouts, siRNA silencing) and validate findings with orthogonal assays .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data of Thorectandrol E in longitudinal studies?
Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀/LC₅₀ values. Use survival analysis (Kaplan-Meier, Cox proportional hazards) for time-to-event data. Address censored data with maximum likelihood estimation and report confidence intervals to quantify uncertainty .
Q. How can researchers ensure ethical and ecologically valid sampling when studying Thorectandrol E in marine environments?
Methodological Answer: Follow IUCN guidelines for non-destructive sampling of marine sponges (source organisms). Use GIS mapping to document collection sites and avoid overharvesting. For in situ studies, employ passive sampling devices to monitor Thorectandrol E levels without disrupting ecosystems .
Methodological Considerations
- Data Presentation : Use tables to summarize bioactivity data (e.g., IC₅₀, EC₅₀ values) and figures for structural models or metabolic pathways. Avoid redundant data visualizations; ensure all charts include error bars and statistical significance annotations .
- Critical Analysis : Discuss limitations such as assay sensitivity or model organism relevance. Compare findings with structurally analogous compounds to contextualize novelty .
- Interdisciplinary Collaboration : Partner with marine biologists for ecological studies or pharmacologists for mechanistic validation to strengthen experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
